2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Description
2-Iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a 2-iodo-substituted aromatic ring linked to a pyridazine moiety bearing a methylsulfonyl group at the 6-position.
Properties
IUPAC Name |
2-iodo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDEGLGSXZNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide group through the reaction of the iodinated pyridazine derivative with an appropriate benzoyl chloride or benzamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, DMF solvent, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C), hydrogen gas.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfone derivative.
Scientific Research Applications
2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the methylsulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridazine-Based Derivatives
- Ethyl Benzoate Derivatives (I-6232, I-6230): Compounds such as ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) share the pyridazin-3-yl aromatic system but lack the methylsulfonyl and benzamide groups. The ethyl benzoate scaffold in these derivatives may prioritize different pharmacokinetic properties (e.g., ester hydrolysis vs. amide stability) compared to the benzamide core of the target compound .
Imidazo[1,2-b]Pyridazine Derivatives :
The antiproliferative agent 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide () shares a benzamide backbone but replaces the pyridazine with a fused imidazopyridazine system. The trifluoromethyl and piperazine groups in this compound likely enhance lipophilicity and cellular permeability, contrasting with the methylsulfonyl group in the target compound, which may favor polar interactions .
Sulfonyl-Containing Analogues
- 6-(4-(Methylsulfonyl)Phenyl)Imidazo[2,1-b]Thiazoles: These COX-2 inhibitors () feature a methylsulfonylphenyl group attached to an imidazothiazole core. While the methylsulfonyl group is retained, the imidazothiazole system differs significantly from the pyridazine-benzamide structure of the target compound.
Pharmacological Activity and Target Relevance
Enzyme Inhibition
COX-2 Inhibition :
The imidazothiazole derivatives () demonstrate that methylsulfonyl groups paired with aromatic heterocycles can drive COX-2 inhibition. However, the target compound’s pyridazine-benzamide framework may favor alternative targets, such as kinases or phosphodiesterases, given the prevalence of such scaffolds in those contexts .Antiproliferative Activity : The imidazopyridazine-benzamide in highlights the role of extended π-systems (ethynyl linkage) and trifluoromethyl groups in antiproliferative activity. The target compound’s iodine atom could similarly influence DNA intercalation or protein binding, though direct evidence is lacking .
Biological Activity
The compound 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide represents a novel addition to the field of medicinal chemistry, particularly in the development of targeted therapies against various diseases, including cancer. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOSI. Its structure features an iodine atom, which is often associated with enhanced biological activity due to its influence on molecular interactions and stability.
Research indicates that compounds with similar structures often act as inhibitors of specific protein kinases involved in cell signaling pathways. The pyridazinyl moiety may interact with targets such as c-MET and other tyrosine kinases, leading to modulation of cell proliferation and apoptosis.
Key Findings:
- Inhibition of Tyrosine Kinases : Preliminary studies suggest that this compound may inhibit c-MET kinase activity, which is crucial in various cancers, particularly non-small cell lung cancer (NSCLC). The inhibition percentage was noted to be significant at concentrations around 20 µM .
- Multi-targeted Profile : The compound has shown potential for multi-targeting properties, which is beneficial for overcoming resistance mechanisms commonly observed in cancer therapies .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Case Studies
- Non-Small Cell Lung Cancer (NSCLC) : In a study involving gefitinib-resistant NSCLC models, the compound exhibited potent antiproliferative effects, suggesting its utility in resistant cancer types. The study highlighted its ability to induce apoptosis and inhibit cell migration .
- Combination Therapy Potential : When tested in combination with other targeted therapies, the compound enhanced the overall efficacy beyond single-agent treatments. This synergistic effect may provide a pathway for developing combination regimens that could improve patient outcomes in oncology .
Q & A
Basic: What are the optimal synthetic routes for 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Coupling of pyridazine and benzamide moieties : A Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling may link the pyridazine ring to the phenyl group .
- Introduction of methylsulfonyl group : Sulfonation followed by oxidation (e.g., using hydrogen peroxide) ensures proper functionalization of the pyridazine ring .
- Iodination : Electrophilic aromatic substitution or halogen exchange reactions introduce the iodine substituent .
Optimization : High-throughput screening identifies efficient catalysts (e.g., Pd-based for coupling), while continuous flow reactors improve temperature and mixing control . Purity is enhanced via recrystallization (e.g., ethyl acetate) or column chromatography .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 510.3 for [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch ~1350 cm⁻¹) .
Basic: What initial biological screening models are recommended to evaluate its activity?
- Kinase Inhibition Assays : Test against tropomyosin receptor kinases (TrkA/B/C) due to structural similarity to benzamide-based kinase inhibitors .
- Cellular Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Measure modulation of inflammatory markers (e.g., TNF-α, IL-6) .
Advanced: How does the methylsulfonyl group on the pyridazine ring influence binding affinity to target proteins?
- Electron-Withdrawing Effects : The methylsulfonyl group enhances electrophilicity, stabilizing hydrogen bonds with kinase active sites (e.g., ATP-binding pockets) .
- Docking Studies : Molecular modeling reveals favorable interactions with residues like Lys589 in TrkB, improving binding energy (ΔG ≈ -9.2 kcal/mol) .
- Comparative Analysis : Analogues without methylsulfonyl groups show 3–5-fold lower inhibitory potency in kinase assays .
Advanced: What in vitro and in vivo ADME profiles are observed, and how do they impact therapeutic potential?
- Absorption : Moderate permeability (Caco-2 Papp ≈ 5 × 10⁻⁶ cm/s) due to high molecular weight (>500 Da) .
- Metabolism : Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites; stability is improved by substituting iodine with electron-donating groups .
- Excretion : Primarily renal (70% in rats) with a half-life of ~4 hours .
- Challenges : Low oral bioavailability (<20%) necessitates formulation strategies (e.g., nanoemulsions) .
Advanced: How do structural modifications (e.g., replacing iodine) affect pharmacological activity?
- Iodine Replacement :
- Bromo/Chloro Analogues : Retain kinase inhibition but show reduced cellular uptake due to lower lipophilicity (logP difference ≈ 0.8) .
- Trifluoromethyl Groups : Improve metabolic stability but may increase off-target effects (e.g., hERG inhibition) .
- Pyridazine Ring Modifications :
- Morpholine-Substituted Analogues : Enhance solubility but reduce TrkA affinity (IC50 increases from 12 nM to 45 nM) .
- Benzamide Core Adjustments : Adding electron-withdrawing groups (e.g., -NO₂) boosts anti-inflammatory activity by 40% .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
- Molecular Dynamics Simulations : Predict binding stability with target vs. off-target proteins (e.g., TrkA vs. EGFR) .
- Quantitative Structure-Activity Relationship (QSAR) : Models correlate substituent electronegativity with IC50 values (R² = 0.89) .
- Free Energy Perturbation (FEP) : Estimates ΔΔG for substitutions (e.g., iodine → -CF3 improves selectivity by 2.3 kcal/mol) .
Advanced: What strategies mitigate toxicity concerns observed in preclinical studies?
- Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxides), guiding deuteration to block metabolic hotspots .
- Prodrug Design : Masking the sulfonyl group as a tert-butyl ester reduces hepatotoxicity in murine models .
- Dose Optimization : Pharmacokinetic/pharmacodynamic (PK/PD) modeling establishes a therapeutic window (e.g., 10–50 mg/kg in rats) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
